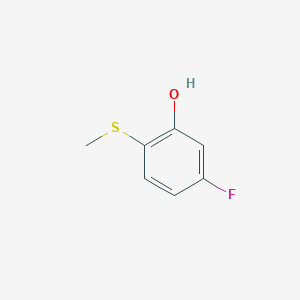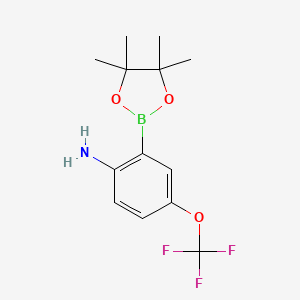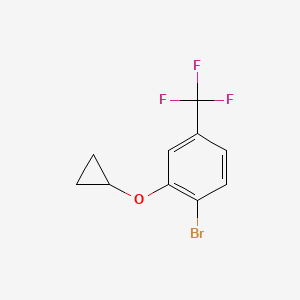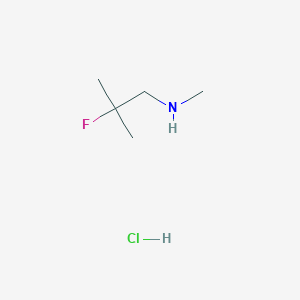![molecular formula C15H25NO4 B1447705 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1822424-78-1](/img/structure/B1447705.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid
Übersicht
Beschreibung
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, also known as tBOC-azaspirodecane-3-carboxylic acid (tBOC-ASDC), is a cyclic amino acid derivative that has been used in a variety of scientific applications, such as drug discovery, biocatalysis, and peptide synthesis. It is a versatile molecule that has a wide range of potential applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
- Application : This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine. It’s synthesized in four steps with an overall yield of 68% starting from an oxazoline derivative .
- Method : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results : The successful synthesis of this compound could potentially contribute to the development of new biologically active compounds, as 1,2,4-triazoles and their derivatives have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, and more .
- Application : The deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes is a crucial step in the synthesis of many organic compounds .
- Results : The successful deprotection of these compounds can lead to the creation of new organic compounds with potential applications in various fields .
Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
- Application : This compound is a hydrochloride salt form of the original compound. It’s often used in chemical reactions that require the presence of a hydrochloride group .
- Results : The successful synthesis of this compound can lead to the creation of new organic compounds with potential applications in various fields .
- Application : This compound is a derivative of the original compound. It’s often used in chemical reactions that require the presence of an allyloxy group .
- Results : The successful synthesis of this compound can lead to the creation of new organic compounds with potential applications in various fields .
2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride
2-[(Allyloxy)carbonyl]-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Application : This compound is a hydrochloride salt form of the original compound. It’s often used in chemical reactions that require the presence of a hydrochloride group .
- Results : The successful synthesis of this compound can lead to the creation of new organic compounds with potential applications in various fields .
- Application : This compound is a derivative of the original compound. It’s often used in chemical reactions that require the presence of an allyloxy group .
- Results : The successful synthesis of this compound can lead to the creation of new organic compounds with potential applications in various fields .
2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride
2-[(Allyloxy)carbonyl]-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-5-4-6-8-15)9-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBYRPWOHOURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



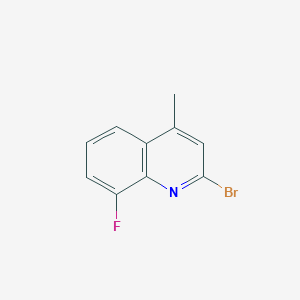
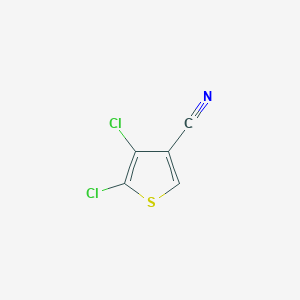
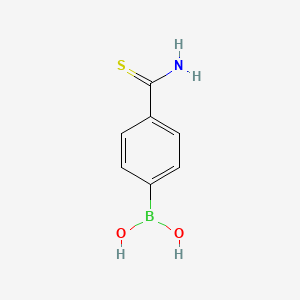
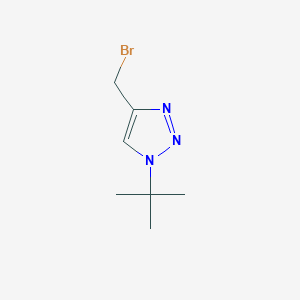
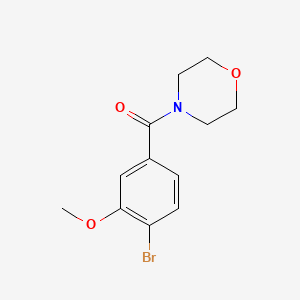
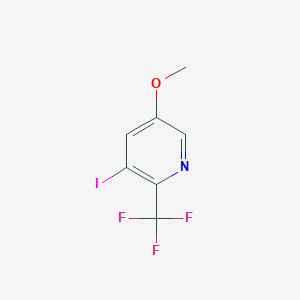
![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1447631.png)
![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)
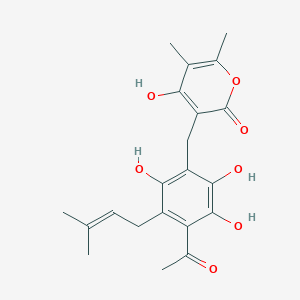
![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)
